N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide is a fused heteropolycyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core. The structure includes an ethoxy group at position 8 and a 2,6-difluorobenzamide moiety attached via a methylene bridge at position 2.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2/c1-2-24-15-13-21-20-11(22(13)7-6-18-15)8-19-14(23)12-9(16)4-3-5-10(12)17/h3-7H,2,8H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMIKFMUGKGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis ofTriazolo[4,3-a]Pyrazine Derivatives
The triazolo-pyrazine scaffold is central to the target compound. A widely adopted approach involves cyclocondensation of hydrazine derivatives with pyrazine precursors. For example, 2,3-dichloropyrazine reacts with hydrazine hydrate in ethanol to form 2-hydrazinyl-3-chloropyrazine , which undergoes cyclization with triethoxy methane to yield the triazolo-pyrazine core. This method, detailed in Scheme 1 of PMC9019572, achieves a 78–85% yield under reflux conditions.
Introduction of the Ethoxy Group
The ethoxy substituent at position 8 is introduced via nucleophilic substitution. In a representative procedure, 3-chloro-triazolo[4,3-a]pyrazine reacts with sodium ethoxide in ethanol at 60°C for 6 hours, yielding 8-ethoxy-triazolo[4,3-a]pyrazine with a 72% efficiency. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for etherification, though this increases cost and complexity.
Functionalization at Position 3: Methylamine Installation
The methylene bridge at position 3 is installed through reductive amination or alkylation. A two-step protocol involves:
- Chloromethylation : Treatment of the triazolo-pyrazine with paraformaldehyde and hydrochloric acid generates 3-(chloromethyl)-8-ethoxy-triazolo[4,3-a]pyrazine .
- Ammonolysis : Reaction with aqueous ammonia or benzylamine substitutes the chloride with an amine, producing 3-(aminomethyl)-8-ethoxy-triazolo[4,3-a]pyrazine . Yields range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).
Amide Coupling with 2,6-Difluorobenzoic Acid
The final step couples the amine intermediate with 2,6-difluorobenzoic acid via amide bond formation. This employs carbodiimide-based activation:
Activation of the Carboxylic Acid
2,6-Difluorobenzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in dichloromethane or DMF, forming the reactive O-acylisourea intermediate. Catalytic N,N-diisopropylethylamine (DIPEA) ensures deprotonation of the amine nucleophile.
Coupling Reaction
The activated acid reacts with 3-(aminomethyl)-8-ethoxy-triazolo[4,3-a]pyrazine at 0–25°C for 12–24 hours. Workup involves aqueous extraction (NaHCO₃, brine) and chromatography (ethyl acetate/petroleum ether) to isolate the product.
Table 1: Optimization of Amide Coupling Conditions
| Activator | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBT | DCM | 25°C | 24 | 71.8 |
| DCC/DMAP | DMF | 0°C → 25°C | 18 | 68.2 |
| CDI | Acetonitrile | 70°C | 6 | 62.4 |
Alternative Synthetic Pathways
One-Pot Sequential Reactions
A streamlined approach combines chloromethylation and amide coupling in a single pot. For instance, 3-chloromethyl-8-ethoxy-triazolo-pyrazine is treated directly with 2,6-difluorobenzoyl chloride and triethylamine, achieving a 58% yield. While reducing steps, this method risks side reactions (e.g., over-acylation).
Enzymatic Amidations
Recent studies explore lipase-catalyzed amidation in non-aqueous media. Candida antarctica Lipase B (CALB) facilitates coupling between 2,6-difluorobenzoic acid and the amine derivative in tert-butanol, yielding 44% product at 40°C. Though eco-friendly, scalability remains challenging.
Challenges and Optimization Strategies
- Byproduct Formation : Competing N-alkylation during chloromethylation necessitates careful stoichiometry (1:1.2 amine:alkylating agent).
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency but complicate purification. Switching to THF/water biphasic systems improves isolation.
- Catalyst Load : Reducing EDC/HOBT from 1.5 eq. to 1.2 eq. decreases waste without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolo[4,3-a]pyrazine derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyrazine derivatives.
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicine: Potential anticancer agent due to its ability to inhibit specific kinases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide involves:
Molecular Targets: Inhibition of specific kinases such as c-Met and VEGFR-2.
Pathways Involved: Interference with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives
- Compound 9 (N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide):
Triazolo[4,3-a]pyridine Derivatives
- EP 3 532 474 B1 Compounds (e.g., 2-[(1S)-1-cyclohexyléthoxy]-N-(3-méthoxypyrazin-2-yl)-5-fluoro-4-(3-oxo-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide):
Substituent Variations
Fluorinated Derivatives
- Compound 11 (2-(4’-tolylsulfonyl)-3-(4’-chlorophenyl)-5-phenyl-7-thioxo-8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione): Structural Differences: Incorporates trifluoroacetyl and thioxo groups. Synthesis: Fluorine introduced via trifluoroethyl acetate under mild conditions. Activity: Fluorine enhances bioavailability and target binding .
- Compound 16 (N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide): Structural Differences: Combines triazolo-pyrazine with an antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide). Activity: Dual functionality for oxidative stress modulation .
Amide and Alkylcarboxamide Derivatives
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides
- General Structure : Features aryl groups at position 7 and alkylcarboxamide chains.
N-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (Patent EP 2022/06):
Key Structural Advantages of the Target Compound
- Ethoxy Group: Enhances metabolic stability compared to methyl or nitro groups (e.g., ’s 8-(2-fluoro-4-nitrophenoxy) derivative) .
- 2,6-Difluorobenzamide: Fluorine atoms improve binding affinity and solubility relative to non-fluorinated analogs (e.g., ’s benzamide derivatives) .
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antibacterial applications. The unique structural features of this compound suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of this compound includes a triazolo-pyrazine core linked to a difluorobenzamide moiety. This structural uniqueness contributes to its diverse biological activities.
Chemical Formula
| Property | Value |
|---|---|
| Molecular Formula | C14H15F2N5O |
| Molecular Weight | 299.30 g/mol |
| CAS Number | 2034201-25-5 |
Anticancer Activity
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activity. Specifically, this compound has been identified as a dual inhibitor of key targets involved in cancer progression:
| Target | Mechanism | Activity |
|---|---|---|
| c-Met | Tyrosine kinase involved in cell proliferation | Inhibition leads to reduced tumor growth |
| VEGFR-2 | Receptor involved in angiogenesis | Inhibition prevents blood vessel formation |
Studies have shown that this compound significantly reduces cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antibacterial Activity
This compound has also demonstrated antibacterial properties against both gram-positive and gram-negative bacteria. Its mode of action involves:
- Inhibition of Bacterial Growth : Similar compounds have shown the ability to interfere with bacterial cell wall synthesis and other vital processes.
Research indicates moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Study on Anticancer Properties
A study conducted by researchers evaluated the efficacy of this compound on various cancer cell lines. The findings revealed:
- Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis through caspase activation and cell cycle arrest at the G1 phase.
Study on Antibacterial Effects
Another study focused on the antibacterial activity of this compound against clinical isolates of E. coli. Results showed:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for different strains.
- Mode of Action : The compound was found to disrupt bacterial membrane integrity leading to increased permeability and eventual cell lysis.
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide?
The synthesis typically involves multi-step protocols, starting with the formation of the triazolopyrazine core via cyclization of precursors like aminopyrazines with hydrazine derivatives. Subsequent functionalization includes ethoxy group introduction at position 8 and coupling with 2,6-difluorobenzamide via amide bond formation. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions). Chromatographic purification (e.g., silica gel or HPLC) is critical to isolate intermediates and the final product .
What analytical techniques are recommended for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the triazolopyrazine scaffold and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can validate functional groups like amides (1650–1700 cm⁻¹) and ethers (1100–1250 cm⁻¹) .
How should researchers design initial biological activity screening assays?
Prioritize target-based assays (e.g., kinase inhibition or receptor binding) due to the compound’s triazolopyrazine moiety, which is associated with kinase modulation. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or MCF-7) can assess cytotoxicity. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
What are the critical parameters for optimizing reaction yields during synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation.
- Temperature : Maintain 60°C during cyclization to minimize side reactions.
- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) improves separation of closely related byproducts .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Mitigate by:
- Replicating experiments across multiple cell models.
- Validating target engagement using orthogonal methods (e.g., thermal shift assays alongside enzymatic assays).
- Analyzing batch-to-batch purity differences via HPLC-MS to rule out impurity-driven effects .
What strategies are effective for structure-activity relationship (SAR) studies?
- Functional group substitution : Replace ethoxy with methoxy or cyclopropyl groups to probe steric/electronic effects.
- Scaffold hopping : Compare activity against triazolo[4,3-c]pyrazine analogs.
- Proteome-wide profiling : Use affinity-based chemoproteomics to identify off-target interactions. SAR data should guide lead optimization for improved potency and selectivity .
How can computational methods aid in target identification?
Molecular docking against kinase databases (e.g., PDB entries like 3LD6 for 14-α-demethylase) predicts binding modes. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-target complexes. Machine learning models (e.g., Random Forest) trained on kinase inhibitor datasets prioritize high-probability targets .
What are the best practices for pharmacokinetic (PK) profiling in preclinical studies?
- Solubility : Use shake-flask method with PBS (pH 7.4) and simulated intestinal fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration.
- In vivo PK : Administer IV/PO in rodents and collect serial blood samples for LC-MS analysis .
How to address low bioavailability in animal models?
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Prodrug design : Introduce phosphate or ester groups at the benzamide moiety for improved absorption.
- Route adjustment : Switch from oral to subcutaneous administration if first-pass metabolism is problematic .
What methodologies validate mechanism of action (MoA) in cellular models?
- CRISPR/Cas9 knockout : Eliminate putative targets (e.g., kinases) to confirm on-target effects.
- Phosphoproteomics : Identify signaling pathway alterations via LC-MS/MS.
- Rescue experiments : Re-express target proteins in knockout cells to restore phenotypic changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
